molecular formula C18H18N2O2S B2962823 N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide CAS No. 687570-17-8

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide

Cat. No.: B2962823
CAS No.: 687570-17-8
M. Wt: 326.41
InChI Key: NPQPYCILAYVQJH-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide is a compound that features an indole moiety linked to a phenoxyacetamide group. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . The presence of the indole nucleus in this compound suggests it may exhibit significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide typically involves the reaction between tryptamine and phenoxyacetic acid derivatives. A common method for preparing amides is through the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction conditions usually involve stirring the reactants in a suitable solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenoxyacetamide group can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide is unique due to its specific combination of the indole and phenoxyacetamide groups. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Properties

IUPAC Name

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-18(13-22-14-6-2-1-3-7-14)19-10-11-23-17-12-20-16-9-5-4-8-15(16)17/h1-9,12,20H,10-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQPYCILAYVQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCSC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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